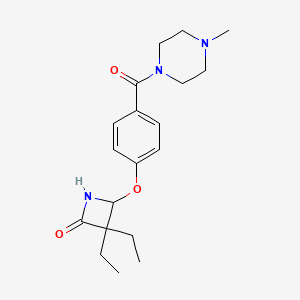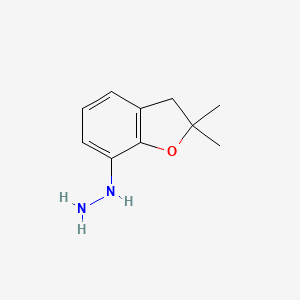
2-oxo-2-(4-propylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-(4-propylphenyl)acetaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a propyl group attached to a phenyl ring, which is further connected to an oxo group and an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(4-propylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-propylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-2-(4-propylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: 2-oxo-2-(4-propylphenyl)acetic acid.
Reduction: 2-oxo-2-(4-propylphenyl)ethanol.
Substitution: 4-nitro-2-oxo-2-(4-propylphenyl)acetaldehyde (nitration product), 4-bromo-2-oxo-2-(4-propylphenyl)acetaldehyde (bromination product).
Applications De Recherche Scientifique
2-oxo-2-(4-propylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-oxo-2-(4-propylphenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-2-(4-methylphenyl)acetaldehyde
- 2-oxo-2-(4-ethylphenyl)acetaldehyde
- 2-oxo-2-(4-isopropylphenyl)acetaldehyde
Uniqueness
Compared to its analogs, 2-oxo-2-(4-propylphenyl)acetaldehyde exhibits unique properties due to the presence of the propyl group. This structural variation can influence its reactivity, solubility, and biological activity, making it a compound of particular interest in research and industrial applications.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-oxo-2-(4-propylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-8H,2-3H2,1H3 |
Clé InChI |
WCFTXFLHQOTAIV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8775307.png)







![5-Nitro-2H-benzo[d]imidazol-2-one](/img/structure/B8775366.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B8775369.png)


